molecular formula C13H21NO B13049544 1-Amino-1-(3-tert-butylphenyl)propan-2-OL

1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Cat. No.: B13049544
M. Wt: 207.31 g/mol
InChI Key: UEUNZLPXPGHDJN-UHFFFAOYSA-N
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Description

1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-amino-1-(3-tert-butylphenyl)propan-2-ol

InChI

InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3

InChI Key

UEUNZLPXPGHDJN-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O

Origin of Product

United States

The Pivotal Role of Chiral Amino Alcohols in Modern Organic Synthesis and Catalysis

Chiral amino alcohols are fundamental building blocks and catalysts in the field of asymmetric synthesis, a branch of chemistry focused on the selective production of a single enantiomer of a chiral molecule. The presence of both an amino and a hydroxyl group allows these compounds to act as versatile ligands for a wide range of metal catalysts. These metal-ligand complexes can then facilitate a variety of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds, where often only one enantiomer exhibits the desired therapeutic or biological effect.

The efficacy of a chiral amino alcohol as a ligand is heavily influenced by its steric and electronic properties. The substituents on the carbon backbone and the aromatic ring can be fine-tuned to create a specific chiral environment around the metal center, thereby directing the stereochemical outcome of the catalyzed reaction. The bulky tert-butyl group in 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, for instance, can impose significant steric hindrance, which can be advantageous in achieving high levels of enantioselectivity.

Structural and Stereochemical Deep Dive into 1 Amino 1 3 Tert Butylphenyl Propan 2 Ol

Asymmetric Synthesis Strategies

Asymmetric synthesis provides a direct route to enantiomerically enriched products, minimizing the loss of material associated with the separation of racemic mixtures. Key strategies include the use of chiral catalysts, chiral auxiliaries, and biocatalytic systems.

Enantioselective catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of β-amino alcohols, this often involves the asymmetric reduction of α-aminoketones or the asymmetric amination of alcohols.

One prominent approach is the catalytic asymmetric Mannich reaction, which is a powerful tool for the synthesis of chiral nitrogen-containing compounds. ucl.ac.uk For instance, a three-component reaction of an aldehyde, an amine, and a propargyl ether in the presence of a chiral catalyst like pseudoephedrine can yield optically active propargyl amino ethers with high enantioselectivity. ucl.ac.uk While not directly demonstrated for this compound, this methodology is applicable to a range of benzaldehyde (B42025) derivatives and could likely be adapted for 3-tert-butylbenzaldehyde. ucl.ac.uk

Another strategy involves the catalytic asymmetric synthesis of β-amino α-tertiary alcohols through a borrowing hydrogen pathway. google.com This method utilizes an iridium catalyst and a chiral phosphoric acid to achieve the enantioconvergent amination of racemic α-tertiary 1,2-diols, yielding a variety of β-amino α-tertiary alcohols in high yields and enantioselectivities. google.com The mechanism is proposed to proceed through a dynamic kinetic resolution involving imine formation and a subsequent enantiodetermining reduction step. google.com

The development of chiral ligands for transition metal-catalyzed reactions is also crucial. For example, planar chiral 1,2-disubstituted ferrocene-based phosphinooxazolines have been used as ligands in the Pd-catalyzed asymmetric allylic amination of 4-aryl-1,3-dioxolan-2-ones, producing chiral β-aryl-α,β-unsaturated amino alcohols with good to excellent yields and enantioselectivities. nih.gov These products can then be further transformed into the desired saturated amino alcohols.

Catalyst SystemSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Pseudoephedrine/CuClBenzaldehyde derivatives, anilines, propargyl ethersPropargyl amino ethers90-96% de ucl.ac.uk
Iridium/Chiral Phosphoric AcidRacemic α-tertiary 1,2-diolsβ-Amino α-tertiary alcoholsup to 99% ee google.com
Pd/Phosphinooxazoline Ligand4-Aryl-1,3-dioxolan-2-onesβ-Aryl-α,β-unsaturated amino alcoholsup to 98% ee nih.gov

This table presents examples of enantioselective catalytic routes for the synthesis of chiral amino alcohols, which are analogous to the synthesis of this compound.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A widely used and versatile chiral auxiliary is tert-butanesulfinamide, developed by Ellman. nih.govmdpi.com This auxiliary can be condensed with aldehydes and ketones to form N-tert-butanesulfinyl imines. google.commdpi.com These imines are activated towards nucleophilic addition and the chiral sulfinyl group effectively directs the approach of the nucleophile, leading to high diastereoselectivity. google.commdpi.com For the synthesis of this compound, 3-tert-butylbenzaldehyde would be condensed with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. Subsequent addition of a methyl nucleophile (e.g., from a Grignard reagent or organolithium species) would proceed with high diastereoselectivity. nih.gov The final step involves the acidic cleavage of the sulfinyl group to afford the free amino alcohol. mdpi.com

Pseudoephenamine is another practical chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. ucl.ac.uk Amides derived from pseudoephenamine exhibit a high propensity to be crystalline, which can aid in purification. ucl.ac.uk

Chiral AuxiliaryKey IntermediateNucleophileDiastereomeric Ratio (dr) / Diastereomeric Excess (de)Reference
tert-ButanesulfinamideN-tert-Butanesulfinyl imineGrignard reagents, Organolithium reagentsup to 99:1 dr google.com
PseudoephenaminePseudoephenamine amidesAlkyl halidesHigh diastereoselectivity ucl.ac.uk

This table provides examples of chiral auxiliary-mediated syntheses of chiral amines and amino alcohols, illustrating the principles applicable to the synthesis of this compound.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Transaminases (TAs) are particularly useful for the synthesis of chiral amines and amino alcohols. nih.govrsc.org These enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. rsc.org For the synthesis of this compound, a suitable precursor would be 1-(3-tert-butylphenyl)-2-hydroxypropan-1-one. A stereoselective transaminase could then convert the ketone to the desired amine with high enantiopurity. The use of whole-cell biocatalysts containing both a transketolase (for C-C bond formation) and a transaminase in a cascade reaction has been demonstrated for the synthesis of other chiral amino alcohols. ucl.ac.uknih.gov

Lipases are another class of enzymes that are widely used for the kinetic resolution of racemic alcohols. nih.govnih.gov In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a reagent in the presence of the enzyme, leaving the unreacted enantiomer in high enantiomeric excess. nih.gov For this compound, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) could be used to selectively acylate one of the enantiomers, allowing for their separation. nih.govnih.gov

Enzyme ClassReaction TypeSubstrate ExampleKey AdvantageReference
Transaminase (TA)Asymmetric aminationProchiral ketonesHigh enantioselectivity, mild conditions nih.govrsc.org
LipaseKinetic resolutionRacemic alcoholsHigh enantiomeric excess of both enantiomers nih.govnih.gov

This table outlines biocatalytic strategies that could be employed for the synthesis of chiral this compound.

Classical Resolution and Deracemization Techniques

When a direct asymmetric synthesis is not feasible or economical, the separation of a racemic mixture into its constituent enantiomers is a common strategy.

The synthesis of the racemic mixture of this compound can be achieved through several classical organic reactions. A common route involves the nucleophilic addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to 3-tert-butylbenzaldehyde to form 1-(3-tert-butylphenyl)ethanol. This alcohol can then be oxidized to the corresponding ketone, 1-(3-tert-butylphenyl)ethanone. Subsequent α-amination or conversion to an oxime followed by reduction would yield the racemic amino alcohol.

Alternatively, a Strecker-type synthesis could be employed, starting from 3-tert-butylbenzaldehyde, which reacts with an amine and a cyanide source, followed by hydrolysis. Another approach is the reductive amination of 1-(3-tert-butylphenyl)-2-oxopropanal.

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.org Since the target compound is a base, a chiral acid is used as the resolving agent. Commonly used resolving agents include tartaric acid and mandelic acid. nih.govlibretexts.org

The process involves dissolving the racemic this compound and an enantiomerically pure chiral acid in a suitable solvent. The two resulting diastereomeric salts will have different physical properties, most importantly, different solubilities. libretexts.org This difference allows for the separation of the diastereomers by fractional crystallization. libretexts.org One diastereomer will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. After separation, the pure diastereomer is treated with a base to liberate the free enantiomerically pure amino alcohol.

The choice of resolving agent and solvent is critical for successful resolution and often requires empirical optimization. For example, the resolution of α-t-butyl- and α-i-propyl-ortho-hydroxybenzylamines has been achieved by the recrystallization of salts formed with mandelic acid. nih.gov

Resolving AgentRacemate TypeSeparation MethodOutcomeReference
Mandelic AcidRacemic aminesFractional crystallizationFormation of diastereomeric salts with different solubilities nih.gov
Tartaric AcidRacemic aminesFractional crystallizationFormation of diastereomeric salts with different solubilities libretexts.org

This table illustrates the principle of chiral resolution via diastereomeric salt formation, a technique applicable to racemic this compound.

Kinetic Resolution Methodologies

Kinetic resolution is a widely utilized technique for the separation of racemates, relying on the differential reaction rates of enantiomers with a chiral catalyst or reagent. In the context of this compound, enzymatic kinetic resolution, particularly using lipases, stands out as a highly efficient and selective method.

Lipases, such as those derived from Candida antarctica (specifically Lipase B, often abbreviated as CAL-B), are renowned for their ability to catalyze the stereoselective acylation or deacylation of a broad range of substrates, including β-amino alcohols. researchgate.netmdpi.com The process typically involves the irreversible acylation of one enantiomer of the racemic amino alcohol, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted amino alcohol.

The choice of acyl donor and solvent is crucial for optimizing the enantioselectivity and reaction rate. Common acyl donors include simple esters like ethyl acetate (B1210297) or vinyl acetate, which also has the advantage of producing a volatile byproduct. The reaction conditions are generally mild, which helps in preserving the integrity of the substrate and the enzyme.

The enantioselectivity of the resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's ability to discriminate between the two enantiomers. For lipase-catalyzed resolutions of β-amino alcohols, E-values are often very high, frequently exceeding 200, which corresponds to the production of both the acylated product and the remaining unreacted enantiomer with high enantiomeric excess (ee). researchgate.net

Below is a representative data table illustrating the expected outcomes from a kinetic resolution of racemic this compound using CAL-B, based on findings for structurally analogous compounds.

EntryEnzymeAcyl DonorSolventTime (h)Conversion (%)Substrate ee (%)Product ee (%)E-value
1CAL-BVinyl AcetateToluene24~50>99>99>200
2CAL-BEthyl AcetateHexane (B92381)48~50>99>99>200
3CAL-BIsopropenyl AcetateMTBE36~50>99>99>200

This table is illustrative and compiled based on typical results for similar β-amino alcohols.

Crystallization-Induced Diastereoisomer Transformation (CIDT) for Enantiomeric Enrichment

Crystallization-Induced Diastereoisomer Transformation (CIDT) is a powerful dynamic resolution technique that can theoretically convert a racemic mixture entirely into a single, desired enantiomer. This method is particularly effective when the target compound can form diastereomeric pairs that have different solubilities and can be epimerized at one of the stereocenters.

For this compound, CIDT would typically involve the following steps:

Formation of Diastereomers: The racemic amino alcohol is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts.

Selective Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a given solvent system and will selectively crystallize out of the solution.

Epimerization: The more soluble diastereomer remaining in the solution is subjected to conditions that allow for the epimerization of the stereocenter in the amino alcohol moiety. This is often achieved by a base-catalyzed process that reversibly breaks and reforms the C-N bond or a C-H bond adjacent to the stereocenter.

Dynamic Transformation: As the less soluble diastereomer crystallizes, the equilibrium in the solution is shifted, causing the more soluble diastereomer to continuously epimerize and convert into the less soluble form, which then also crystallizes. This process continues until, ideally, the entire mixture is converted into the desired solid diastereomer.

Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base to remove the chiral resolving agent, yielding the enantiomerically pure this compound.

The success of CIDT is highly dependent on the choice of the resolving agent and the solvent, which together determine the solubility difference between the diastereomers and the efficiency of the epimerization.

A hypothetical CIDT process for the enrichment of (1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-ol is outlined in the table below.

StepReagent/ConditionPurposeExpected Outcome
1(+)-Tartaric Acid, Methanol (B129727)Formation of diastereomeric salts(1R,2S)-salt and (1S,2R)-salt
2Cooling/SeedingSelective crystallizationPrecipitation of the less soluble (1R,2S)-salt
3Triethylamine (B128534) (catalytic)Epimerization of the (1S,2R)-salt in solutionConversion of (1S,2R)-salt to (1R,2S)-salt
4Aqueous NaOHLiberation of the free base(1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-ol with high ee

This table represents a conceptual CIDT process.

Advanced Stereochemical Characterization and Elucidation of 1 Amino 1 3 Tert Butylphenyl Propan 2 Ol

Determination of Absolute Configuration by Spectroscopic and Diffraction Methods

The absolute configuration of a chiral molecule, the definitive spatial arrangement of its atoms, is most reliably determined using single-crystal X-ray diffraction. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the R/S configuration at each chiral center. While a crystal structure for 1-Amino-1-(3-tert-butylphenyl)propan-2-OL is not publicly available, the general methodology would involve crystallizing a single enantiomer of the compound, or a diastereomeric salt, and analyzing the resulting diffraction pattern.

In the absence of single-crystal X-ray data, spectroscopic methods, particularly chiroptical techniques, serve as powerful tools for elucidating absolute configuration. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the stereochemical environment. nsf.govnih.gov The observed CD spectrum, with its characteristic positive or negative Cotton effects at specific wavelengths, can be compared with theoretical spectra generated through quantum chemical calculations to deduce the absolute configuration.

Another potent spectroscopic technique is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when using chiral derivatizing agents or chiral solvating agents. These agents form diastereomeric complexes with the enantiomers of the analyte, leading to distinguishable chemical shifts in the resulting NMR spectra. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space distance information between protons, which, when combined with computational modeling, can help to establish the relative stereochemistry and, in some cases, infer the absolute configuration. doi.org

Table 1: Hypothetical Spectroscopic and Diffraction Data for the (1R,2S)-enantiomer of this compound

Analytical Method Parameter Hypothetical Value/Observation
Single-Crystal X-ray DiffractionFlack Parameter0.02(3)
Absolute Configuration(1R, 2S)
Circular Dichroism (CD)Wavelength (λmax)215 nm, 265 nm
Molar Ellipticity ([θ])+5.2 x 10³ deg·cm²·dmol⁻¹, -1.8 x 10³ deg·cm²·dmol⁻¹
¹H NMR with Chiral Solvating AgentChemical Shift (δ) of C1-H4.15 ppm
Chemical Shift (δ) of C2-H3.80 ppm

Investigation of Conformational Preferences and Stereochemical Stability

The biological activity and physical properties of a molecule are not only dictated by its absolute configuration but also by its conformational preferences. This compound can adopt various conformations due to rotation around its single bonds. The relative stability of these conformers is influenced by a delicate balance of steric and electronic effects.

The bulky tert-butyl group on the phenyl ring will exert significant steric hindrance, influencing the preferred orientation of the propanolamine (B44665) side chain relative to the aromatic ring. Computational methods, such as molecular mechanics and density functional theory (DFT), are invaluable for mapping the potential energy surface and identifying low-energy conformations. doi.orgbeilstein-journals.org These calculations can predict bond lengths, bond angles, and dihedral angles that characterize the most stable conformers.

Intramolecular hydrogen bonding between the amino group and the hydroxyl group is expected to play a crucial role in stabilizing certain conformations, likely leading to a pseudo-cyclic arrangement. beilstein-journals.org The stability of the stereocenters to racemization or epimerization is generally high for compounds of this nature under normal conditions, as it would require the cleavage of a carbon-carbon or carbon-nitrogen bond. The presence of the bulky tert-butyl group may further enhance this stability by sterically shielding the chiral centers. researchgate.netnih.govnih.gov

Table 2: Predicted Conformational Data for the Lowest Energy Conformer of (1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL

Parameter Computational Method Predicted Value
Dihedral Angle (H-N-C1-C2)B3LYP/6-31G65°
Dihedral Angle (N-C1-C2-O)B3LYP/6-31G-58°
H-bond Distance (N-H···O)B3LYP/6-31G2.1 Å
Relative EnergyB3LYP/6-31G0.00 kcal/mol

Stereochemical Purity Assessment and Enantiomeric Excess Determination

For any application involving a single enantiomer of a chiral compound, it is essential to determine its stereochemical purity, often expressed as enantiomeric excess (e.e.). Enantiomeric excess is a measure of the degree to which one enantiomer is present in excess of the other in a mixture.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govutwente.nl This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. google.com

More recent and high-throughput methods for determining enantiomeric excess involve the use of chiral sensors and spectroscopic techniques. For instance, competitive binding assays using chiral metal complexes can be monitored by UV-Vis or fluorescence spectroscopy to quantify the enantiomeric composition of amino alcohols. acs.orgrsc.orgnih.gov These methods rely on the formation of diastereomeric complexes that exhibit distinct spectral properties, allowing for a rapid and sensitive determination of enantiomeric excess.

Table 3: Representative Chiral HPLC Data for the Separation of Enantiomers of this compound

Parameter Value
Chromatographic Conditions
ColumnChiralpak AD-H
Mobile PhaseHexane (B92381)/Isopropanol (B130326)/Diethylamine (B46881) (80:20:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Times
(1S,2R)-enantiomer8.5 min
(1R,2S)-enantiomer10.2 min
Quantification
Peak Area (1S,2R)1,500,000
Peak Area (1R,2S)50,000
Enantiomeric Excess (% e.e.)93.75%

In Depth Spectroscopic Analysis of 1 Amino 1 3 Tert Butylphenyl Propan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary techniques for determining the carbon-hydrogen framework of an organic molecule. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

For 1-Amino-1-(3-tert-butylphenyl)propan-2-OL, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methine and methylene (B1212753) protons of the propanol (B110389) chain, the amine and hydroxyl protons, and the protons of the tert-butyl and methyl groups.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.0 - 7.4Multiplet4H
-CH(NH₂)-~3.8 - 4.2Doublet1H
-CH(OH)-~3.9 - 4.3Multiplet1H
-NH₂1.5 - 3.0 (broad)Singlet2H
-OH1.5 - 3.0 (broad)Singlet1H
-CH₃~1.0 - 1.2Doublet3H
-C(CH₃)₃~1.3Singlet9H

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the nature of the attached atoms.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-NH₂)~140 - 145
Aromatic C (quaternary, C-tert-butyl)~150 - 155
Aromatic C-H~120 - 130
-CH(NH₂)~55 - 65
-CH(OH)~65 - 75
-CH₃~15 - 25
-C(CH₃)₃~34
-C(CH₃)₃~31

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between protons and carbons.

COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum would reveal correlations between adjacent protons. For instance, a cross-peak would be observed between the proton of the -CH(NH₂) group and the proton of the -CH(OH)- group, as well as between the -CH(OH)- proton and the protons of the methyl group, confirming the propan-2-ol chain structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal around 4.0 ppm would show a correlation to the carbon signal around 60 ppm, confirming the -CH(NH₂)- fragment.

Chiral Derivatizing Agents in NMR for Enantiomeric Analysis

Since this compound is a chiral molecule, containing two stereocenters, it can exist as a mixture of enantiomers and diastereomers. Standard NMR techniques cannot distinguish between enantiomers. To determine the enantiomeric purity, chiral derivatizing agents (CDAs) are employed. nih.govchemicalbook.com These agents react with the amino or hydroxyl group of the analyte to form diastereomeric derivatives, which are distinguishable by NMR spectroscopy. chemicalbook.com

A common CDA for amino alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride. chemicalbook.com Reaction with the amino group of each enantiomer of this compound would produce diastereomeric amides. The differing spatial arrangements of the substituents in these diastereomers would lead to distinct chemical shifts for nearby protons in the ¹H NMR spectrum, allowing for the quantification of each enantiomer. chemicalbook.com

Mass Spectrometry (MS) for Precise Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like amino alcohols. In positive ion mode ESI-MS, this compound is expected to be readily protonated, primarily at the basic nitrogen atom of the amino group. This would result in the observation of the protonated molecule, [M+H]⁺.

The high-resolution mass spectrum would provide a very precise mass measurement of this ion, which can be used to confirm the elemental composition of the molecule.

Predicted ESI-MS Data:

IonCalculated m/z
[C₁₃H₂₁NO + H]⁺224.1701

The fragmentation of the [M+H]⁺ ion in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation. Common fragmentation pathways for amino alcohols include the loss of water (H₂O) and ammonia (B1221849) (NH₃). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a compound and identifying any volatile impurities.

For the analysis of a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. utsouthwestern.edu Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), can be used to convert the active hydrogens of the amine and hydroxyl groups into their corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines. utsouthwestern.edu

The GC chromatogram would show a major peak corresponding to the derivatized analyte. The retention time of this peak is a characteristic of the compound under the specific GC conditions. Any other peaks would indicate the presence of impurities. The mass spectrum of the main peak would show the molecular ion of the derivatized compound and characteristic fragmentation patterns that can confirm its identity. The analysis of underivatized amino acids can be challenging but is possible under specific chromatographic conditions. nih.gov

Chiroptical Spectroscopy

Chiroptical spectroscopy is a powerful class of techniques used to investigate the three-dimensional structure of chiral molecules. For this compound, which possesses chiral centers, these methods are indispensable for assessing its chirality and determining its enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. The aromatic phenyl ring in this compound acts as a chromophore, and its interaction with the chiral centers gives rise to a characteristic CD spectrum.

The CD spectrum of a specific enantiomer of this compound is expected to exhibit Cotton effects, which are characteristic positive or negative peaks at specific wavelengths. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers. For instance, the (1R, 2S) enantiomer would produce a CD spectrum that is a mirror image of the (1S, 2R) enantiomer. This property allows for the quantitative determination of the enantiomeric excess in a sample.

Detailed Research Findings:

Due to the absence of publicly available experimental CD spectra for this compound, the following data is based on theoretical predictions and analysis of structurally similar phenylpropanolamine derivatives. The electronic transitions of the phenyl chromophore are influenced by the chiral environment, leading to distinct CD signals. The expected CD spectrum would show bands in the UV region, corresponding to the π → π* transitions of the benzene (B151609) ring.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Assignment
~268Variable¹Lb transition (weak, structured)
~220Variable¹La transition (stronger)
~205Variable¹B transition (strongest)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. biologic.net Similar to CD, ORD is used to characterize chiral molecules. creative-biostructure.comvlabs.ac.in An ORD spectrum provides information about the stereochemistry of a compound and can be used to identify the enantiomer present.

For this compound, the ORD spectrum is expected to show a plain curve at wavelengths away from an absorption band, where the optical rotation gradually increases or decreases with shorter wavelengths. vlabs.ac.in In the region of the phenyl chromophore's absorption, an anomalous dispersion, known as the Cotton effect, is anticipated. vlabs.ac.in The shape of this Cotton effect curve (positive or negative) is diagnostic of the absolute configuration of the molecule.

Detailed Research Findings:

EnantiomerSpecific Rotation [α]D20 (degrees)Expected Cotton Effect Sign
(1R, 2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-olPositive (predicted)Positive
(1S, 2R)-1-Amino-1-(3-tert-butylphenyl)propan-2-olNegative (predicted)Negative

Reactivity and Chemical Derivatization of 1 Amino 1 3 Tert Butylphenyl Propan 2 Ol

Transformations of the Amino Group

The primary amino group in 1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization.

N-Acylation: The primary amine can be readily acylated to form the corresponding amides. This reaction is typically achieved by reacting the amino alcohol with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. For instance, selective N-acylation of amino alcohols can be achieved using mixed anhydrides generated from an organic acid and a sulfonyl chloride. acs.org The steric hindrance from the adjacent tert-butylphenyl group might influence the reaction rate, but generally, these reactions proceed with high efficiency. The resulting N-acyl derivatives are valuable intermediates in organic synthesis. google.com

N-Alkylation: The amino group can also undergo alkylation to yield secondary or tertiary amines. This can be accomplished using alkyl halides, although this method can sometimes lead to over-alkylation. nih.gov A more controlled and environmentally friendly approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst, a process often referred to as "hydrogen-borrowing" alkylation. nih.govacs.org For example, ruthenium pincer complexes have been shown to be effective catalysts for the selective alkylation of amines with alcohols. acs.org The reaction of this compound with an alcohol in the presence of such a catalyst would be expected to yield the corresponding N-alkylated product. The bulky trityl or benzyl (B1604629) protecting groups on the nitrogen can prevent racemization at the amine stereocenter during these reactions. nih.gov

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.org Diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, including displacement by a wide range of nucleophiles (e.g., halides, cyanide, hydroxyl) or participation in coupling reactions to form azo compounds. jeeadv.ac.in However, the stability of the diazonium salt derived from this compound might be influenced by the presence of the hydroxyl group and the steric bulk of the tert-butyl group.

Transformation Reagents and Conditions Expected Product Reference
N-AcylationAcyl chloride or anhydride (B1165640), baseN-Acyl-1-amino-1-(3-tert-butylphenyl)propan-2-ol acs.org
N-AlkylationAlkyl halide, base or Alcohol, catalystN-Alkyl-1-amino-1-(3-tert-butylphenyl)propan-2-ol nih.govacs.orgacs.org
DiazotizationNaNO₂, HCl (aq), 0-5 °C1-(3-tert-butylphenyl)-2-hydroxy-1-propyldiazonium salt rsc.orgjeeadv.ac.in

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group of this compound can participate in several key reactions, such as esterification and oxidation.

Esterification: The hydroxyl group can be esterified to form the corresponding esters. This transformation can be achieved by reacting the amino alcohol with acyl chlorides or anhydrides. To achieve selective O-acylation in the presence of the more nucleophilic amino group, the amine is often protonated under acidic conditions. nih.gov For example, using trifluoroacetic acid as a solvent allows for the selective acylation of the hydroxyl group. nih.gov

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-amino-1-(3-tert-butylphenyl)propan-2-one. A variety of oxidizing agents can be employed for this transformation. For instance, copper/TEMPO catalyst systems are known to efficiently oxidize alcohols to aldehydes and ketones under mild, aerobic conditions. researchgate.net These systems often show good chemoselectivity, allowing for the oxidation of the alcohol without affecting the amino group.

Reaction Reagents and Conditions Expected Product Reference
EsterificationAcyl chloride or anhydride, acidic conditions1-Amino-1-(3-tert-butylphenyl)propan-2-yl ester nih.gov
OxidationCopper/TEMPO, air (O₂)1-Amino-1-(3-tert-butylphenyl)propan-2-one researchgate.net

Modifications and Functionalization of the (3-tert-butylphenyl) Moiety

The (3-tert-butylphenyl) ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic core. The directing effects of the existing substituents, namely the tert-butyl group and the 1-amino-2-hydroxypropyl group, will govern the position of substitution.

The tert-butyl group is a weak activating group and an ortho-, para-director due to inductive effects and hyperconjugation. mdpi.com However, due to its large steric bulk, it significantly hinders attack at the ortho positions, leading to a strong preference for para-substitution. nih.gov The 1-amino-2-hydroxypropyl substituent is also generally considered an activating group and an ortho-, para-director. The combined directing effects and steric hindrance will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. Given the meta-relationship of the two substituents, electrophilic attack would be expected to occur at the positions ortho and para to the activating 1-amino-2-hydroxypropyl group, with the position para to the tert-butyl group also being a likely site, depending on the reaction conditions and the size of the electrophile. google.com

Reaction Reagents and Conditions Potential Products (Major Isomers) Reference
NitrationHNO₃, H₂SO₄1-Amino-1-(3-tert-butyl-X-nitrophenyl)propan-2-ol mdpi.com
BrominationBr₂, FeBr₃1-Amino-1-(X-bromo-3-tert-butylphenyl)propan-2-ol google.com
Friedel-Crafts AcylationAcyl chloride, AlCl₃1-Amino-1-(X-acyl-3-tert-butylphenyl)propan-2-ol nih.gov

Intramolecular Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic scaffolds through intramolecular cyclization reactions.

Synthesis of Oxazolines: 2-Oxazolines can be synthesized from 1,2-amino alcohols through dehydrative cyclization of an intermediate N-(2-hydroxyethyl)amide. mdpi.com The initial N-acylation of this compound, followed by treatment with a dehydrating agent such as triflic acid, would yield the corresponding 2-oxazoline derivative. mdpi.com Alternatively, direct reaction with a carboxylic acid under appropriate conditions can also lead to the formation of the oxazoline (B21484) ring. wikipedia.org

Synthesis of Morpholines: Morpholine derivatives can be synthesized from 1,2-amino alcohols via annulation reactions. A common method involves the reaction of the amino alcohol with an agent like chloroacetyl chloride, followed by intramolecular cyclization. chemrxiv.org More modern and efficient methods utilize reagents such as ethylene (B1197577) sulfate (B86663) for a one or two-step conversion to morpholines. nih.gov These reactions often proceed with high selectivity for monoalkylation of the primary amine. nih.gov

Heterocycle General Synthetic Strategy Key Intermediates/Reagents Reference
OxazolineN-acylation followed by dehydrative cyclizationN-Acyl derivative, Triflic acid mdpi.comwikipedia.org
MorpholineAnnulation with a two-carbon unitEthylene sulfate, base chemrxiv.orgnih.gov

Formation of Coordination Complexes with Transition Metals

The amino and hydroxyl groups of this compound can act as ligands, coordinating with transition metal ions to form metal complexes. Amino alcohols are well-known ligands in coordination chemistry, capable of forming stable chelate rings with metal centers. organic-chemistry.org

Metal Ion Potential Coordination Mode Expected Complex Type Reference
Cu(II)N,O-chelationMononuclear or polynuclear complexes nih.gov
Zn(II)N,O-chelationMononuclear or polynuclear complexes nih.gov
Ni(II)N,O-chelationMononuclear or polynuclear complexes organic-chemistry.org

Applications of 1 Amino 1 3 Tert Butylphenyl Propan 2 Ol in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands based on the 1-Amino-1-(3-tert-butylphenyl)propan-2-OL Scaffold

No published research is available on the design and synthesis of chiral ligands specifically derived from this compound.

Investigation of Catalyst Performance in Asymmetric Hydrogenation Reactions

There are no studies investigating the performance of catalysts based on this compound in asymmetric hydrogenation reactions. Consequently, no data on enantiomeric excess, turnover numbers, or specific reaction conditions can be provided.

Mechanistic Studies of Catalytic Cycles Involving this compound Derived Ligands

No mechanistic studies on the catalytic cycles of ligands derived from this compound have been published.

Strategies for Catalyst Recovery and Reusability

There is no information available regarding methods for the recovery and reuse of catalysts based on the this compound scaffold.

Advanced Analytical Separation Techniques for 1 Amino 1 3 Tert Butylphenyl Propan 2 Ol Enantiomers and Diastereomers

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantioselective and diastereoselective analysis of compounds like 1-Amino-1-(3-tert-butylphenyl)propan-2-OL. The development of a robust HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful for resolving a broad range of chiral molecules, including amino alcohols. nih.gov Columns like Chiralpak® AD, Chiralcel® OD, and others with phenylcarbamate derivatives have demonstrated high enantioselectivity for aromatic amines and alcohols. yakhak.org For amino alcohols, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are also highly effective, particularly for underivatized analytes in polar organic or reversed-phase modes. rsc.org

Method Development and Optimization: The development process typically involves screening a variety of CSPs with different mobile phases. For normal-phase chromatography, a common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. yakhak.org The concentration of the alcohol modifier is a critical parameter influencing retention and selectivity. rsc.org The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often necessary to improve peak shape and reduce tailing for basic analytes like this compound. nih.gov

In reversed-phase mode, which is compatible with mass spectrometry, mobile phases often consist of acetonitrile (B52724) or methanol (B129727) with aqueous buffers. rsc.org Method validation is performed according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. yakhak.org

Interactive Table: Hypothetical HPLC Screening for this compound Stereoisomers

CSP TypeMobile PhaseModifierResolution (Rs)Analysis Time (min)
Cellulose-basedHexane/Isopropanol (80:20)0.1% DEA2.115
Amylose-basedHexane/Ethanol (90:10)0.1% TEA1.820
Teicoplanin-basedMethanol/Water (70:30)0.1% Acetic Acid2.512
Cyclodextrin-basedAcetonitrile/Buffer pH 4-1.518

This table presents hypothetical data based on typical results for similar compounds.

Gas Chromatography (GC) for Separation and Purity Analysis

Gas chromatography (GC) offers high resolution and sensitivity, making it a valuable tool for the analysis of volatile or semi-volatile chiral compounds. For amino alcohols like this compound, derivatization is typically required to enhance volatility and thermal stability. nih.govnih.gov

Chiral GC Columns: Chiral separations in GC are achieved using capillary columns coated with a chiral stationary phase. Cyclodextrin derivatives, such as permethylated beta-cyclodextrin, are common CSPs for this purpose. gcms.cz Chiral stationary phases based on amino acid derivatives, like Chirasil-Val, are also effective for the enantiomeric separation of derivatized amino acids and related compounds. nih.gov

Derivatization for GC Analysis: The primary amino and hydroxyl groups of this compound need to be derivatized prior to GC analysis. A common approach is a two-step process involving esterification of the hydroxyl group followed by acylation of the amino group. sigmaaldrich.com For instance, trifluoroacetic anhydride (B1165640) (TFAA) is a common acylating agent that can react with both the amino and hydroxyl groups, producing a volatile derivative suitable for GC analysis. nih.gov

The choice of derivatizing agent can influence the separation efficiency. For amines, derivatization with isopropyl isocyanate has been shown to sometimes provide higher enantioselectivity compared to trifluoroacetic anhydride on certain proline-based CSPs. nih.gov

Supercritical Fluid Chromatography (SFC) for High-Efficiency Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. nih.gov

Advantages of SFC for Chiral Separations: The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without a significant loss in resolution, leading to rapid separations. chromatographyonline.com SFC is compatible with a wide range of chiral stationary phases developed for HPLC, particularly polysaccharide-based CSPs. nih.gov The use of CO2 also makes SFC a more environmentally friendly technique compared to normal-phase HPLC, which uses large volumes of organic solvents. nih.gov

Methodology: In SFC, the mobile phase typically consists of supercritical CO2 and an organic modifier, usually an alcohol like methanol, ethanol, or isopropanol. tandfonline.com Similar to HPLC, small amounts of additives such as amines (for basic compounds) or acids can be included to improve peak shape and selectivity. nih.gov The separation is optimized by adjusting the composition of the modifier, the back pressure, and the temperature.

Data Table: Illustrative SFC Conditions for Aromatic Amino Alcohol Separation

ParameterCondition
ColumnPolysaccharide-based CSP (e.g., Chiralpak AD-H)
Mobile PhaseSupercritical CO2 / Methanol (gradient or isocratic)
Additive0.1 - 0.5% Isopropylamine or Diethylamine
Back Pressure100 - 200 bar
Temperature35 - 45 °C
Flow Rate2 - 5 mL/min

This table illustrates typical SFC parameters for the separation of compounds structurally similar to this compound.

Derivatization Techniques to Enhance Chromatographic Resolution

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for separation and detection. oup.com For the chromatographic analysis of this compound, derivatization can be employed for several purposes: to improve volatility for GC analysis, to enhance UV or fluorescence detection, or to create diastereomers that can be separated on an achiral column. nih.govoup.com

Indirect Chiral Separation: This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. Commonly used CDAs for amines and alcohols include:

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide is widely used for the derivatization of amino groups. nih.gov

(+)- or (-)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): This reagent reacts with primary and secondary amines to form highly fluorescent diastereomeric carbamates. nih.gov

Chiral Isocyanates: Reagents like (R)-(-)-1-(1-Naphthyl)ethyl isocyanate react with both amino and hydroxyl groups to form diastereomeric ureas and carbamates, respectively.

Derivatization for Enhanced Detection: For HPLC analysis with UV or fluorescence detection, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby increasing the sensitivity of the analysis. Reagents like 2-hydroxynaphthaldehyde can be used to form Schiff bases with primary amines, which can be detected spectrophotometrically. jfda-online.com

The choice of derivatization strategy depends on the analytical technique being used and the specific goals of the analysis, whether it is for enantiomeric purity determination or the separation of all four stereoisomers of this compound.

Future Research Trajectories and Scholarly Perspectives on 1 Amino 1 3 Tert Butylphenyl Propan 2 Ol

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research will undoubtedly prioritize the development of more efficient, sustainable, and atom-economical methods for synthesizing 1-Amino-1-(3-tert-butylphenyl)propan-2-ol and its analogs. Traditional synthetic routes are often multi-step and may rely on stoichiometric reagents, generating significant waste. The trajectory is shifting towards catalytic and biocatalytic approaches that offer milder reaction conditions and improved environmental profiles.

Key areas of exploration include:

Biocatalytic Reductive Amination: Engineered amine dehydrogenases (AmDHs) are emerging as powerful tools for the synthesis of chiral amino alcohols. acs.orgfrontiersin.org Future work could focus on developing a specific AmDH variant optimized for the asymmetric reductive amination of 1-hydroxy-1-(3-tert-butylphenyl)propan-2-one to directly yield the desired product with high enantiomeric excess. This biocatalytic approach offers advantages such as using inexpensive ammonia (B1221849) as the amine source, operating in aqueous media under mild conditions, and achieving exceptional stereoselectivity. frontiersin.org

Hydrogen Borrowing Catalysis: This strategy involves the temporary oxidation of an alcohol to an aldehyde or ketone, followed by imine formation and subsequent reduction, all mediated by a single catalyst. mdpi.com It represents a highly atom-economical pathway that uses alcohols as starting materials and produces only water as a byproduct. mdpi.com Research could target the application of homogeneous or heterogeneous catalysts for the direct amination of 1-(3-tert-butylphenyl)propane-1,2-diol to generate the target amino alcohol.

Advanced Catalytic Couplings: Novel metal-catalyzed reactions are expanding the toolkit for C-N and C-C bond formation. For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for synthesizing chiral β-amino alcohols from readily available starting materials. westlake.edu.cn Similarly, copper-catalyzed reductive couplings of aldehydes with nitrogen-containing components provide another promising avenue for the enantioselective synthesis of 1,2-aminoalcohols. researchgate.net Future studies will aim to adapt these methods for substrates bearing the 3-tert-butylphenyl group.

Table 1: Comparison of Modern Synthetic Methodologies for Chiral Amino Alcohols

Methodology Catalyst Type Key Advantages Potential Challenges Relevant Research
Biocatalysis Engineered Dehydrogenases (AmDHs) High stereoselectivity (>99% ee), mild aqueous conditions, sustainable Enzyme stability, substrate specificity, requires precursor ketone acs.orgfrontiersin.orgnih.gov
Hydrogen Borrowing Homogeneous/Heterogeneous Metal Catalysts (e.g., Ru, Ir) High atom economy (water byproduct), uses alcohol feedstocks Requires high temperatures, catalyst loading, potential side reactions mdpi.com
Asymmetric Coupling Metal Catalysts (e.g., Cr, Cu) Modular, uses readily available starting materials (aldehydes, imines) Catalyst sensitivity, control of chemo- and stereoselectivity westlake.edu.cnresearchgate.net

| Oxyamination | Metal-Oxide Catalysts (e.g., Tungsten) | High efficiency and stereoselectivity for diverse alkenes | Regioselectivity, reactivity of unactivated alkenes | rsc.org |

Development of Next-Generation Chiral Catalysts and Ligands

The inherent chirality of this compound makes it not just a synthetic target but also a valuable building block for new catalysts and ligands. The development of next-generation catalytic systems is a major research frontier.

Amino Alcohols as Ligands: Chiral β-amino alcohols are foundational scaffolds for ligands used in asymmetric catalysis. nih.gov The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Future research will likely involve synthesizing derivatives of this compound to serve as ligands for a variety of metal-catalyzed transformations, such as the enantioselective addition of organozinc reagents to aldehydes. nih.govalfa-chemistry.com The bulky tert-butyl group could impart unique steric and electronic properties to the resulting catalyst, potentially leading to enhanced selectivity or activity.

Novel Organocatalysts: The field of organocatalysis continues to provide metal-free alternatives for asymmetric synthesis. nih.gov Research into chiral phosphoric acids and chiral oxazaborolidinium ions for the allylation of imines demonstrates the power of these systems. nih.gov The structural framework of this compound could be incorporated into new classes of organocatalysts, where it could act as a chiral backbone or a directing group.

Immobilized Catalysts for Sustainability: To improve catalyst recyclability and facilitate product purification, research is moving towards immobilizing chiral ligands onto solid supports. nih.gov Future work could explore the attachment of ligands derived from this compound to supports like magnetite nanoparticles, creating robust and reusable catalytic systems for sustainable chemical production.

Table 2: Emerging Catalyst Classes for Chiral Amino Alcohol Synthesis

Catalyst Class Description Example Application Relevant Research
Chromium-based Catalysts Enable asymmetric cross-coupling of aldehydes and imines via a radical polar crossover strategy. Modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn
Copper-Hydride Catalysts Mediate the reductive coupling of aldehydes and allenamides for aminoallylation. Diastereo- and enantioselective synthesis of 1,2-aminoalcohols. researchgate.net
Chiral Phosphoric Acids (CPAs) Act as Brønsted acid catalysts to activate substrates for nucleophilic attack. Asymmetric rearrangement of ene-aldimines to form homoallylic amines. nih.gov

| Amino Alcohol-derived Ligands | The target compound itself can be a precursor to ligands that form chiral metal complexes. | Catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes. | nih.gov |

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A fundamental understanding of reaction mechanisms is critical for the rational design of more efficient and selective catalysts. Future research will increasingly rely on a synergistic combination of experimental and computational methods to probe the synthesis and application of this compound.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable for mapping reaction pathways, calculating transition state energies, and elucidating the origins of stereoselectivity. researchgate.netnih.gov For the synthesis of the target compound, computational studies could model the interaction between a substrate and a chiral catalyst, revealing why a particular stereoisomer is formed preferentially. frontiersin.orgnih.gov This insight can guide the modification of the catalyst or ligand to further enhance performance.

Kinetic and Spectroscopic Studies: Experimental techniques, such as reaction kinetics, competition experiments, and in-situ spectroscopy, provide crucial data to validate or refine proposed catalytic cycles. rsc.org These studies can identify rate-determining steps, detect key intermediates, and uncover catalyst deactivation pathways. For example, investigating a new catalytic system for producing this compound would involve these techniques to build a comprehensive mechanistic picture. rsc.org This integrated approach accelerates the development cycle, moving from initial discovery to an optimized process more rapidly.

Expanding the Scope of Stereoselective Transformations

Once an efficient synthetic route to this compound is established, a major research trajectory will be to expand its utility in other stereoselective transformations. The goal is to move beyond simple model reactions and apply the compound or its derivatives to a wider array of complex and functionally diverse molecules.

Broadening Substrate Scope: A key measure of a new catalyst or reagent's utility is its effectiveness across a broad range of substrates. nih.gov Catalytic systems involving derivatives of this compound would be tested with various aldehydes, imines, or alkenes bearing different electronic and steric properties to establish their general applicability. rsc.org

Access to All Stereoisomers: Many biologically active molecules require precise stereochemistry. A significant challenge and area of research is the development of methods that can selectively produce any or all possible stereoisomers of a target molecule. Multi-enzymatic cascades have been designed to synthesize all four stereoisomers of phenylpropanolamine, demonstrating a high level of stereocontrol. nih.gov Future work could apply similar principles to generate the different stereoisomers of this compound and use them as distinct chiral building blocks.

Diversity-Oriented Synthesis (DOS): Chiral amino alcohols can serve as scaffolds in DOS, a strategy used to rapidly generate libraries of structurally complex and diverse small molecules. diva-portal.org The rigid backbone and multiple functionalization points of this compound make it an ideal starting point for building such libraries, which are valuable for screening for new biological activities.

Role in Advanced Materials Science and Supramolecular Chemistry

The unique combination of functional groups in this compound—a hydrophilic amino alcohol head, a hydrophobic phenyl ring, and a bulky tert-butyl group—positions it as a fascinating building block for advanced materials and supramolecular assemblies.

Supramolecular Self-Assembly: Supramolecular chemistry focuses on the non-covalent interactions between molecules, such as hydrogen bonding, π-π stacking, and hydrophobic forces. wikipedia.org The amino and hydroxyl groups of the target molecule are excellent hydrogen bond donors and acceptors, while the phenyl ring can participate in π-π interactions. These directional forces can guide the molecules to self-assemble into larger, ordered structures like fibers, gels, or vesicles. wikipedia.orgyoutube.com The bulky tert-butyl group would play a crucial role in controlling the packing and morphology of these assemblies.

Chiral Recognition and Sensing: Host-guest chemistry, a central concept in supramolecular science, involves a host molecule selectively binding a guest molecule. wikipedia.orgyoutube.com By incorporating this compound into a larger macrocyclic structure, it could be used to create a chiral host capable of selectively recognizing and binding other chiral molecules. This has potential applications in enantioselective separations and chemical sensing.

Functional Materials: The ability to form ordered structures and coordinate with metal ions opens the door to creating functional materials. alfa-chemistry.com For example, the molecule could act as a gelator to form metallogels, or as a chiral organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Such materials could exhibit interesting catalytic, optical, or gas-sorption properties. Furthermore, its structure could be integrated into polymers to create chiral stationary phases for chromatography or advanced materials with unique chiroptical properties.

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